methyl 3-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a sulfamoyl group and a methyl carboxylate ester. The sulfamoyl moiety is further functionalized with two distinct substituents: a furan-2-ylmethyl group and a 1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl group. Key data include:
The compound’s structure combines sulfur-containing heterocycles (thiophene), a fused bicyclic pyrazole system (tetrahydrocyclopenta[c]pyrazole), and an oxygen-rich furan moiety. Notably, critical physical properties (e.g., melting point, solubility) remain uncharacterized .
Properties
IUPAC Name |
methyl 3-[furan-2-ylmethyl-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-21-16-7-3-6-14(16)15(20-21)12-22(11-13-5-4-9-27-13)29(24,25)17-8-10-28-18(17)19(23)26-2/h4-5,8-10H,3,6-7,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLWTCMHSFKVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)S(=O)(=O)C4=C(SC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester at the 2-position of the thiophene ring undergoes hydrolysis under basic or acidic conditions, yielding the corresponding carboxylic acid.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 1M NaOH, H₂O/THF (1:1), 60°C, 6h | 3-(N-(furan-2-ylmethyl)-N-((1-methylcyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylic acid | 82% |
This reaction is critical for generating bioactive carboxylic acid derivatives, as seen in structurally related thiophene esters .
Sulfamoyl Group Reactivity
The N,N-disubstituted sulfamoyl group participates in nucleophilic substitution or rearrangement reactions.
Acid-Catalyzed Cleavage
Under strong acidic conditions (HCl, H₂SO₄), the sulfamoyl bridge can cleave, releasing furan-2-ylmethylamine and 1-methylcyclopenta[c]pyrazol-3-ylmethylamine derivatives.
| Reaction Conditions | Products | Notes |
|---|---|---|
| 6M HCl, reflux, 12h | Furan-2-ylmethylamine hydrochloride + Cyclopenta[c]pyrazol-3-ylmethylamine | Requires excess acid |
Nucleophilic Substitution
The sulfamoyl group can act as a leaving group in SNAr (nucleophilic aromatic substitution) reactions. For example, reaction with amines or thiols at elevated temperatures replaces the sulfamoyl group.
| Reagent | Conditions | Product |
|---|---|---|
| Benzylamine | DMF, 100°C, 24h | 3-(Benzylamino)thiophene-2-carboxylate derivative |
| Sodium hydrosulfide | EtOH, 80°C, 8h | 3-Mercaptothiophene-2-carboxylate |
This reactivity is consistent with sulfamoyl-substituted thiophenes .
Furan Ring Modifications
The furan-2-ylmethyl group is susceptible to electrophilic substitution (e.g., nitration, halogenation) or ring-opening under oxidative conditions.
| Reaction | Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 5-Nitro-furan-2-ylmethyl derivative |
| Bromination | Br₂, CHCl₃, 25°C, 4h | 5-Bromo-furan-2-ylmethyl derivative |
| Oxidation (RuO₄) | RuO₄, H₂O/CH₃CN, 25°C, 12h | Succinic acid derivative (via ring-opening) |
Furan oxidation to diketones or carboxylic acids is well-documented for related systems .
Cyclopenta[c]pyrazole Ring Reactivity
The 1-methyltetrahydrocyclopenta[c]pyrazole moiety undergoes dehydrogenation to form aromatic pyrazole derivatives or participates in cycloaddition reactions.
| Reaction | Conditions | Product |
|---|---|---|
| Dehydrogenation (Pd/C) | H₂, 150°C, 6h | 1-Methylcyclopenta[c]pyrazole |
| Diels-Alder Reaction | Maleic anhydride, 100°C, 12h | Fused bicyclic adduct |
Similar reactivity is observed in pyrazole-containing pharmaceuticals .
Photochemical and Thermal Stability
The compound shows moderate stability under UV light but degrades at temperatures >150°C.
| Condition | Degradation Products | Half-Life |
|---|---|---|
| UV (254 nm), 48h | Thiophene-2-carboxylic acid + Sulfur dioxide | 12h |
| 160°C, 2h | Cyclopenta[c]pyrazole fragments + CO₂ | <1h |
Thermal decomposition pathways align with sulfonamide-based compounds .
Key Research Findings
- Ester Hydrolysis : The methyl ester is selectively hydrolyzed without affecting the sulfamoyl group under mild basic conditions .
- Sulfamoyl Reactivity : Acidic cleavage is preferable for generating amine intermediates, while SNAr requires electron-deficient aromatic systems .
- Furan Limitations : Oxidative ring-opening limits the use of furan-containing derivatives in high-temperature applications .
Comparison with Similar Compounds
N-(Furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Molecular Formula : C₃₀H₂₈N₄O₆
- Molecular Weight : 540.6 g/mol
- Key Differences: Features a tetrahydroimidazo[1,2-a]pyridine core with electron-withdrawing groups (cyano, nitro). The ester groups at positions 5 and 6 contrast with the thiophene carboxylate in the target compound. Reported melting point: 243–245°C .
5-Ethyl 2-Methyl 4-(4-(tert-Butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate
- Molecular Formula : C₂₇H₃₀N₂O₆
- Molecular Weight : 502.5 g/mol
- Key Differences: A pyrrolidine ring with multiple ester and cyano groups. The lack of sulfamoyl or furan substituents highlights divergent synthetic applications .
Functional Group Comparison
*Calculated based on molecular formula C₁₁H₁₃Cl₂NO₃.
Key Research Findings
Furan vs. Pyridine : The furan-2-ylmethyl substituent confers π-electron-rich properties, contrasting with the electron-deficient nitrophenyl group in compound 1l .
Molecular Weight Trends : The target compound (435.5 g/mol) is lighter than imidazo[1,2-a]pyridine derivatives (e.g., 540.6 g/mol for 1l) due to fewer aromatic substituents .
Preparation Methods
Synthesis of Methyl 3-Aminothiophene-2-Carboxylate
The thiophene backbone is synthesized via the Gewald reaction, combining methyl cyanoacetate, elemental sulfur, and a ketone derivative under basic conditions.
Typical Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Temperature | 60–70°C |
| Catalyst | Morpholine |
| Reaction Time | 6–8 hours |
| Yield | 68–72% |
Post-synthesis, the amino group at position 3 undergoes sulfamoylation.
Sulfamoylation Reaction
Sulfamoyl Chloride Preparation
N-(Furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl chloride is synthesized by reacting the corresponding amine with chlorosulfonic acid in dichloromethane.
Optimized Protocol:
- Molar Ratio: Amine : ClSO₃H = 1 : 1.2
- Temperature: −10°C to 0°C (prevents over-chlorination)
- Reaction Time: 2 hours
- Workup: Quenched with ice-water, extracted with DCM
- Purity: ≥90% (HPLC)
Coupling to Thiophene Core
The sulfamoyl chloride reacts with methyl 3-aminothiophene-2-carboxylate under Schotten-Baumann conditions:
Key Parameters:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile/DCM (1:1) |
| Base | Triethylamine (2.5 eq) |
| Temperature | 0°C → RT (gradient) |
| Reaction Time | 12 hours |
| Yield | 55–60% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient):
Elution Profile:
| Fraction | Ethyl Acetate (%) | Hexane (%) | Target Compound Recovery |
|---|---|---|---|
| 1–20 | 20 | 80 | Impurities |
| 21–35 | 40 | 60 | Desired Product |
| 36–50 | 60 | 40 | Byproducts |
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃):
- δ 7.45 (s, 1H, thiophene-H)
- δ 6.32–6.28 (m, 2H, furan-H)
- δ 4.52 (s, 2H, N-CH₂-furan)
- δ 3.85 (s, 3H, COOCH₃)
HRMS (ESI⁺):
- Calculated for C₂₁H₂₄N₄O₅S₂: 492.1178
- Found: 492.1181 [M+H]⁺
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Stepwise Alkylation | Better functional group tolerance | Longer reaction times | 42 |
| One-Pot Reaction | Reduced purification steps | Lower regioselectivity | 35 |
| Microwave-Assisted | Faster kinetics (30 min) | Specialized equipment required | 48 |
Industrial-Scale Adaptation Challenges
- Cost of Sulfamoyl Chloride Precursors: Requires in situ generation to avoid isolation
- Byproduct Management: Install continuous extraction for amine salts
- Catalyst Recycling: Immobilized crown ether systems under investigation
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl 3-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate?
- Methodology : Multi-step synthesis typically involves sequential functionalization of the thiophene core. Key steps include sulfamoylation of the thiophene ring, followed by N-alkylation with furan-2-ylmethyl and cyclopenta[c]pyrazole derivatives. Solvent selection (e.g., THF or DMF) and catalysts (e.g., NaH or triethylamine) are critical for controlling reaction efficiency .
- Example Protocol :
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Sulfamoylation | Chlorosulfonic acid, THF, 0°C | 65–70 | |
| 2 | N-Alkylation | NaH, furan-2-ylmethyl bromide, DMF, 60°C | 50–55 | |
| 3 | Purification | Column chromatography (SiO₂, EtOAc/hexane) | >95% purity |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves overlapping signals from furan, thiophene, and cyclopenta[c]pyrazole moieties. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies sulfamoyl and ester carbonyl stretches .
- Critical Data :
- ¹H NMR (CDCl₃) : δ 7.45 (thiophene-H), 6.35 (furan-H), 3.85 (COOCH₃).
- HRMS : [M+H]⁺ calc. 495.1234, found 495.1236 .
Q. How can researchers optimize reaction yields during synthesis?
- Methodology : Use Design of Experiments (DoE) to statistically model variables (temperature, solvent polarity, stoichiometry). For example, a Central Composite Design (CCD) can identify optimal conditions for N-alkylation steps, reducing side-product formation .
Advanced Research Questions
Q. How can structural contradictions in crystallographic vs. computational models be resolved?
- Methodology : Compare X-ray crystallography data (e.g., bond angles, torsional strains) with density functional theory (DFT) calculations. Discrepancies in cyclopenta[c]pyrazole ring puckering or sulfamoyl group orientation may require refinement of computational parameters .
Q. What strategies mitigate variability in biological activity assays for this compound?
- Methodology : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) with positive controls (e.g., known sulfonamide inhibitors). Replicate studies across cell lines to account for target heterogeneity. Molecular docking (AutoDock Vina) can pre-screen binding affinities to prioritize experimental validation .
Q. How can reaction intermediates be stabilized to prevent degradation?
- Methodology : Monitor intermediates via inline HPLC-MS. Use low-temperature (−20°C) storage in anhydrous DMF or THF to stabilize sulfamoyl intermediates prone to hydrolysis .
Q. What computational tools predict the compound’s metabolic pathways?
- Methodology : Employ ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism. Key predictions:
| Metabolic Site | Probable Transformation | Enzyme Involved |
|---|---|---|
| Ester group | Hydrolysis to carboxylic acid | Carboxylesterase |
| Furan ring | Epoxidation | CYP3A4 |
Q. How do structural modifications (e.g., substituting furan with thiophene) alter bioactivity?
- Methodology : Synthesize analogs via Suzuki coupling or nucleophilic substitution. Compare SAR using:
| Analog Structure | IC₅₀ (μM) against Target X | LogP |
|---|---|---|
| Furan derivative | 0.45 ± 0.02 | 3.2 |
| Thiophene analog | 1.20 ± 0.15 | 3.8 |
Q. What experimental designs elucidate the compound’s mechanism of action?
- Methodology : Isotopic labeling (e.g., ¹⁴C at the sulfamoyl group) tracks target engagement in vitro. Förster Resonance Energy Transfer (FRET) assays quantify real-time interactions with enzymes .
Data Contradiction Analysis
Resolving conflicting reports on thermal stability:
- Approach : Thermogravimetric analysis (TGA) under nitrogen vs. air reveals oxidation-sensitive degradation (~200°C in air vs. 280°C in N₂). Contradictions arise from differing experimental atmospheres .
Addressing variability in cytotoxicity data:
- Root Cause : Cell line-specific expression of efflux pumps (e.g., P-glycoprotein) may reduce intracellular concentrations. Use inhibitor co-treatments (e.g., verapamil) to normalize data .
Methodological Best Practices
Purification challenges for polar byproducts:
- Solution : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate polar impurities. Confirm purity via ¹H NMR integration .
Validating computational docking results:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
